molecular formula C8H13N3 B11808413 5-(1-Aminoethyl)-4-methylpyridin-2-amine

5-(1-Aminoethyl)-4-methylpyridin-2-amine

Cat. No.: B11808413
M. Wt: 151.21 g/mol
InChI Key: BUAFUVGBYSOVPD-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-4-methylpyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an aminoethyl group at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)-4-methylpyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Alkylation: The 4-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group at the 5-position.

    Amination: The intermediate product is then subjected to amination to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    4-Methylpyridine: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.

    5-(1-Aminoethyl)pyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness:

  • The presence of both the aminoethyl and methyl groups in 5-(1-Aminoethyl)-4-methylpyridin-2-amine provides a unique combination of steric and electronic effects, enhancing its reactivity and potential applications in various fields.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-(1-aminoethyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C8H13N3/c1-5-3-8(10)11-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H2,10,11)

InChI Key

BUAFUVGBYSOVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)N

Origin of Product

United States

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